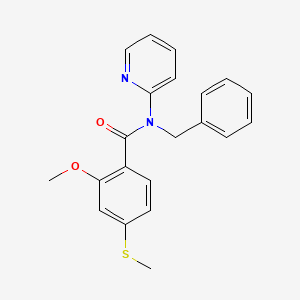![molecular formula C17H17Cl2NO2 B14960537 2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide](/img/structure/B14960537.png)
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide is an organic compound with the molecular formula C16H15Cl2NO2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of two chlorophenyl groups and a propanamide moiety, making it a versatile compound for different chemical reactions and applications.
準備方法
The synthesis of 2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the final product .
Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. For instance, the acylation reaction can be carried out at temperatures ranging from 0°C to the reflux temperature of the reaction materials, with reaction times varying from 1 to 10 hours .
化学反応の分析
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like methylene dichloride and catalysts such as aluminum chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide involves interactions with specific molecular targets and pathways. For instance, it can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide can be compared with other similar compounds, such as:
4-chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with similar chlorophenyl groups.
2-(4-chloro-2-methylphenoxy)propionic acid (MCPP): Another herbicide with structural similarities.
2,4-dichlorophenoxyacetic acid (2,4-D): A common herbicide with two chlorine atoms on the phenyl ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
特性
分子式 |
C17H17Cl2NO2 |
|---|---|
分子量 |
338.2 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-17(2,22-15-9-7-14(19)8-10-15)16(21)20-11-12-3-5-13(18)6-4-12/h3-10H,11H2,1-2H3,(H,20,21) |
InChIキー |
BXPAHNWKDWCGSZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)NCC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(tert-butylcarbamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960508.png)
![4-(butanoylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B14960515.png)
![4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B14960523.png)
![2,6-dimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14960526.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14960530.png)

![4-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B14960544.png)
![N-[4-(butylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960552.png)
![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B14960563.png)
![4-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B14960565.png)
